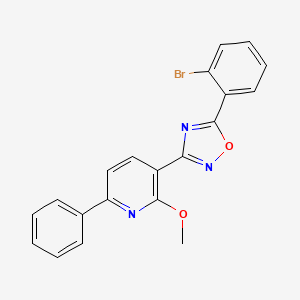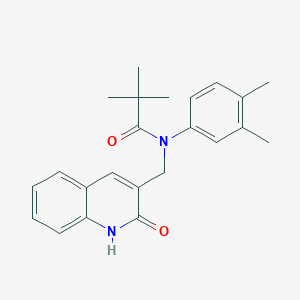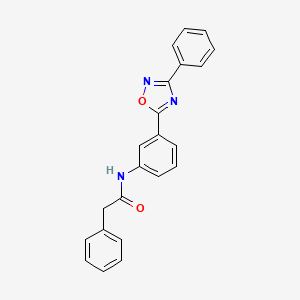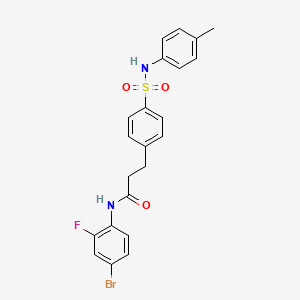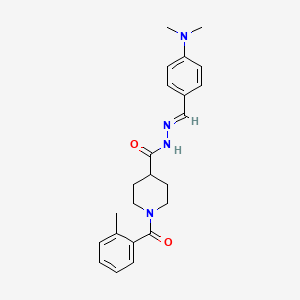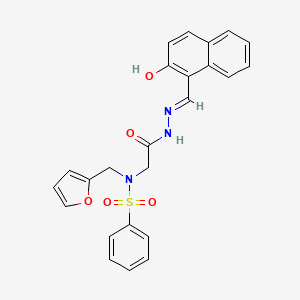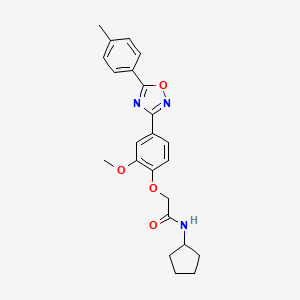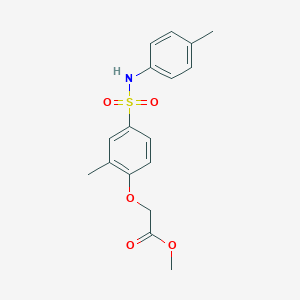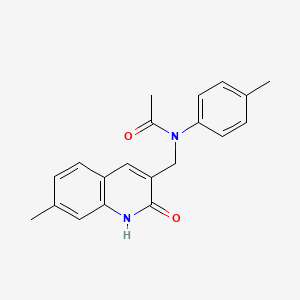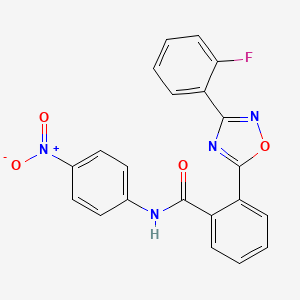![molecular formula C18H19ClN2O5S B7704483 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide, also known as BMS-986142, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Wirkmechanismus
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide works by inhibiting the activity of TYK2, which is involved in the signaling pathways that regulate the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha). By blocking the activity of TYK2, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide reduces the production of these cytokines, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its immunomodulatory effects, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide can inhibit the growth of cancer cells in vitro, and that it has neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a research tool is its specificity for TYK2. Unlike other JAK inhibitors that target multiple members of the JAK family, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide selectively inhibits TYK2, which can help to reduce off-target effects. However, one limitation of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide is that it has a relatively short half-life in vivo, which can make it challenging to use in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide. One area of interest is the development of combination therapies that target multiple components of the immune system, such as combining 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide with other inhibitors of the JAK-STAT signaling pathway. Another potential direction is the investigation of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a treatment for other autoimmune diseases beyond psoriasis and inflammatory bowel disease, such as rheumatoid arthritis or multiple sclerosis. Finally, there is also potential for the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide as a therapeutic agent for non-immunological disorders, such as cancer or neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. This compound is then reduced to 4-aminobenzenesulfonamide, which is reacted with propylacetamide and 4-bromobenzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide has been the subject of extensive scientific research, particularly in the field of immunology. Studies have shown that TYK2 plays a key role in the regulation of immune responses, and that inhibition of this protein can have therapeutic benefits in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-6-4-13(5-7-14)21-27(23,24)15-8-9-17(16(19)10-15)26-11-18(22)20-12-2-3-12/h4-10,12,21H,2-3,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARHTBSUAJZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

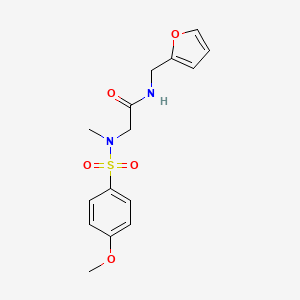
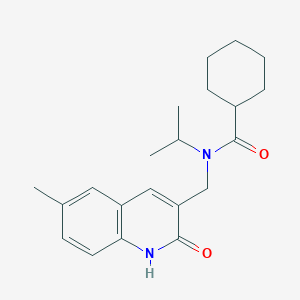
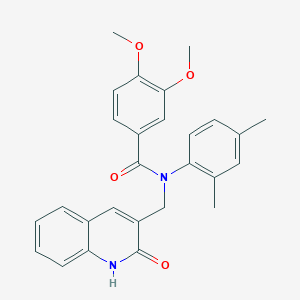
![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
